N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzothiazole-derived benzamide compound characterized by a non-aromatic 2,3-dihydro-1,3-benzothiazole core. The structure features ethyl and fluorine substituents at positions 3, 4, and 6 of the benzothiazole ring, along with 3,5-dimethoxy groups on the benzamide moiety. The compound’s stereoelectronic profile, influenced by fluorine’s electronegativity and methoxy groups’ electron-donating effects, may dictate its reactivity and intermolecular interactions, such as hydrogen bonding patterns critical to crystal packing . Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-16-14(20)7-11(19)8-15(16)26-18(22)21-17(23)10-5-12(24-2)9-13(6-10)25-3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXFXFPJBGGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves the condensation of 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its biological activity against certain diseases, such as cancer and infectious diseases, has been the subject of extensive research.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemical Chemistry
The compound shares structural motifs with pesticidal benzamides listed in . Key comparisons include:
| Compound Name | Substituents on Benzamide/Benzothiazole | Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | 3,5-dimethoxybenzamide; 3-ethyl-4,6-difluoro-dihydrobenzothiazole | Methoxy, fluorine, ethyl, thiazole | Hypothetical herbicide |
| Diflufenican (N-(2,4-difluorophenyl)-...) | 2-(3-trifluoromethylphenoxy)pyridine | Trifluoromethyl, pyridine | Herbicide |
| Etobenzanid (N-(2,3-dichlorophenyl)-...) | 4-(ethoxymethoxy)benzamide | Ethoxymethoxy, chloro | Plant growth regulator |
| Sulfentrazone (N-(2,4-dichloro-5-...) | Difluoromethyl-triazolone | Triazolone, methanesulfonamide | Herbicide |
- Fluorine atoms at positions 4 and 6 on the benzothiazole core increase electronegativity, akin to diflufenican’s 2,4-difluorophenyl group, which improves lipid solubility and membrane permeability .
Comparison with 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
describes a structural analog where the 3,5-dimethoxybenzamide in the target compound is replaced with 3-(2,5-dioxopyrrolidin-1-yl)benzamide . Key differences:
- The dioxopyrrolidine group in the analog introduces additional hydrogen-bonding capacity, which may enhance crystalline stability or solubility in polar solvents compared to the target compound’s methoxy-dominated profile .
Hydrogen Bonding and Crystal Packing
The target compound’s 3,5-dimethoxy groups may participate in weaker C–H···O interactions, whereas analogs with amide or sulfonamide groups (e.g., sulfentrazone) form stronger N–H···O bonds. Graph set analysis (as per Etter’s methodology) could reveal divergent hydrogen-bonding networks: dimethoxy groups likely yield simpler motifs (e.g., D or S ), while pyrrolidinedione-containing analogs form complex R motifs . Such differences impact melting points and bioavailability.
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and relevant case studies.
The molecular formula of this compound is C16H12F2N2OS with a molecular weight of 318.34 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H12F2N2OS |
| Molecular Weight | 318.34 g/mol |
| Purity | ≥95% |
| Complexity Rating | 453 |
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the benzothiazole and subsequent functionalization to introduce the dimethoxybenzamide group. The synthetic route may utilize various solvents and catalysts to optimize yield and purity.
Biological Mechanisms
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities including:
- Anticancer Activity : The benzothiazole ring is associated with anticancer properties due to its ability to interact with cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease progression.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of benzothiazole derivatives. The study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Research published in Phytochemistry evaluated the antimicrobial activity of various benzothiazole derivatives. The findings suggested that the presence of fluorine atoms enhances the antimicrobial potency against Gram-positive and Gram-negative bacteria.
Case Study 3: Enzyme Inhibition
A recent investigation into enzyme inhibitors revealed that compounds structurally related to this compound effectively inhibited phytoene desaturase (PDS), a target for herbicide development. This study utilized surface plasmon resonance assays to determine binding affinities and inhibition constants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
